![molecular formula C17H15ClN6OS B7479974 3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and belongs to a class of compounds called protein kinase inhibitors. The purpose of
Mecanismo De Acción
The mechanism of action of TAK-659 involves the inhibition of several protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and survival. The compound binds to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. TAK-659 has been shown to selectively target certain kinases, while sparing others, which may contribute to its therapeutic efficacy and reduced toxicity.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the modulation of immune cell function, and the reduction of inflammation. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which may contribute to its potential clinical utility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TAK-659 in lab experiments include its specificity for certain protein kinases, its favorable pharmacokinetic profile, and its potential therapeutic efficacy in cancer and autoimmune diseases. However, there are also some limitations to using TAK-659 in lab experiments, including its relatively high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects and toxicity.
Direcciones Futuras
There are several future directions for research on TAK-659, including the identification of new targets and applications for the compound, the optimization of its pharmacokinetic and pharmacodynamic properties, and the development of more potent and selective analogs. Additional studies are also needed to further elucidate the mechanism of action of TAK-659 and to assess its safety and efficacy in preclinical and clinical settings. Overall, TAK-659 represents a promising compound with potential applications in cancer and autoimmune diseases, and further research is warranted to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 4-chlorophenylhydrazine with 5-chloro-1-pentanethiol, followed by the reaction of the resulting compound with 2-(1H-benzimidazol-2-yl)acetic acid. The final step involves the reaction of the resulting compound with tetrazole to produce TAK-659. The synthesis of TAK-659 has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
Aplicaciones Científicas De Investigación
TAK-659 has been studied for its potential applications in cancer research, particularly in the treatment of lymphoma and leukemia. The compound has been shown to inhibit the activity of several protein kinases, including BTK, FLT3, and JAK3, which are involved in the growth and survival of cancer cells. TAK-659 has also been studied for its potential applications in autoimmune diseases, such as rheumatoid arthritis and lupus, as well as in inflammatory disorders, such as asthma and chronic obstructive pulmonary disease.
Propiedades
IUPAC Name |
3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6OS/c18-12-6-8-13(9-7-12)24-17(20-21-22-24)26-11-3-10-23-15-5-2-1-4-14(15)19-16(23)25/h1-2,4-9H,3,10-11H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFUWCNMEYZRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCSC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


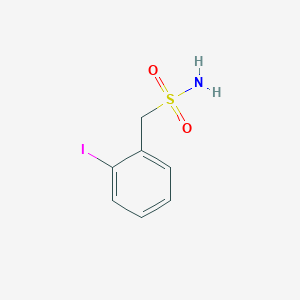
![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)

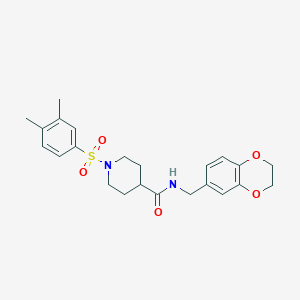
![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)
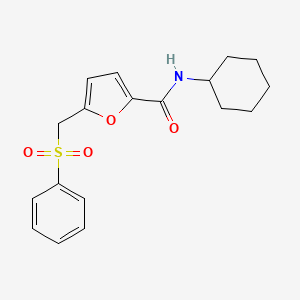

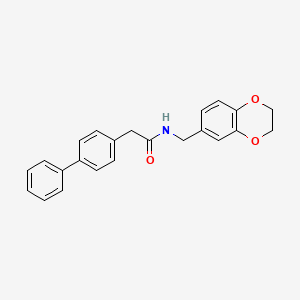
![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)


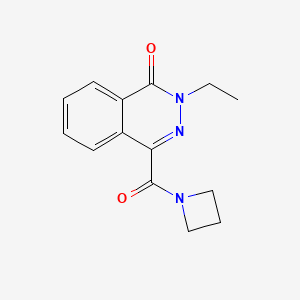
![Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)